BAY R3401
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Overview
Description
BAY R3401 is an orally bioavailable hypoglycemic agent developed by Bayer Pharmaceutical Company for the treatment of type 2 diabetes. It functions as a glycogen phosphorylase inhibitor, which helps in suppressing hepatic glycogenolysis .
Mechanism of Action
Target of Action
BAY R3401, also known as propan-2-yl 4-(2-chlorophenyl)-1-ethyl-2-methyl-5-oxo-4,7-dihydrofuro[3,4-b]pyridine-3-carboxylate, primarily targets glycogen phosphorylase , a key enzyme in the glycogenolysis pathway . This enzyme plays a crucial role in the breakdown of glycogen into glucose-1-phosphate, which is then converted into glucose-6-phosphate for further metabolism .
Mode of Action
This compound acts as a glycogen phosphorylase inhibitor . It suppresses hepatic glycogenolysis by inhibiting glycogen phosphorylase, which is the rate-controlling enzyme of the glycogenolytic pathway . This inhibition is irreversible and nonselective .
Biochemical Pathways
The primary biochemical pathway affected by this compound is glycogenolysis , the process of breaking down glycogen into glucose . By inhibiting glycogen phosphorylase, this compound reduces the rate of glycogenolysis, leading to a decrease in glucose production .
Pharmacokinetics
This compound is an orally bioavailable hypoglycemic agent . The active metabolite, W1807, contributes significantly to its activity . .
Result of Action
The inhibition of glycogen phosphorylase by this compound leads to a significant reduction in hepatic glucose output . Interestingly, while this compound inactivates glycogen phosphorylase by 63%, glucose output drops by 83% in the perfused liver . This suggests that this compound may have additional mechanisms of action that are yet to be fully understood.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BAY R3401 involves multiple steps, including the formation of dihydropyridine derivatives. One of the synthetic routes includes the use of photoaffinity probes bearing different secondary tags. These probes are synthesized and evaluated for their potency in glycogenolysis in primary human liver HL-7702 cells and HepG2 cells .
Industrial Production Methods
The industrial production methods for this compound are not extensively documented in the public domain. it is known that the compound is synthesized under controlled laboratory conditions, ensuring high purity and efficacy .
Chemical Reactions Analysis
Types of Reactions
BAY R3401 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can also be performed on this compound.
Substitution: The compound can undergo substitution reactions, particularly involving its functional groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: For oxidation reactions.
Reducing agents: For reduction reactions.
Substituting agents: For substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while substitution reactions may result in substituted derivatives of this compound .
Scientific Research Applications
BAY R3401 has several scientific research applications, including:
Chemistry: Used as a probe in chemical reactions to study glycogenolysis.
Biology: Evaluated for its potency in glycogenolysis in primary human liver cells.
Medicine: Used as a hypoglycemic agent for the treatment of type 2 diabetes.
Comparison with Similar Compounds
Similar Compounds
- BAY U6751 hydrate
- PS432
- (±)-Bay K8644
- YMU1
- CBR-5884
- SW02
- WWL113
- Clevidipine Butyrate
- nTZDpa
- Flupirtine maleate salt
Uniqueness
BAY R3401 is unique due to its specific mechanism of action as a glycogen phosphorylase inhibitor and its effectiveness in suppressing hepatic glycogenolysis. Its development as an orally bioavailable hypoglycemic agent for type 2 diabetes sets it apart from other similar compounds .
Properties
IUPAC Name |
propan-2-yl 4-(2-chlorophenyl)-1-ethyl-2-methyl-5-oxo-4,7-dihydrofuro[3,4-b]pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO4/c1-5-22-12(4)16(20(24)26-11(2)3)17(13-8-6-7-9-14(13)21)18-15(22)10-25-19(18)23/h6-9,11,17H,5,10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUSXSOBPNHOPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(C2=C1COC2=O)C3=CC=CC=C3Cl)C(=O)OC(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431712 |
Source
|
Record name | BAY R3401 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100276-03-7 |
Source
|
Record name | BAY R3401 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-Chlorophenyl)-1-ethyl-2-methyl-5-oxo-1,4,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylic acid isopropyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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